molecular formula C9H5Br2NS B6192005 4,5-dibromo-3-phenyl-1,2-thiazole CAS No. 2694745-21-4

4,5-dibromo-3-phenyl-1,2-thiazole

Cat. No.: B6192005
CAS No.: 2694745-21-4
M. Wt: 319
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Description

4,5-Dibromo-3-phenyl-1,2-thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at the 4 and 5 positions and a phenyl group at the 3 position. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-3-phenyl-1,2-thiazole typically involves the bromination of 3-phenyl-1,2-thiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-3-phenyl-1,2-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4,5-Dibromo-3-phenyl-1,2-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of two bromine atoms at the 4 and 5 positions allows for selective substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

2694745-21-4

Molecular Formula

C9H5Br2NS

Molecular Weight

319

Purity

95

Origin of Product

United States

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